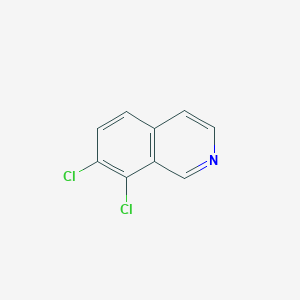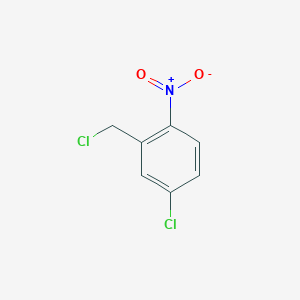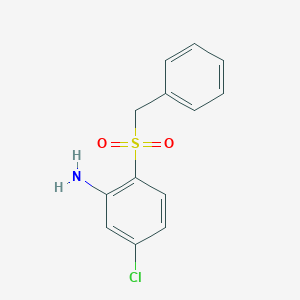
2-(prop-2-yn-1-yl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
2-(2-Propynyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups
科学研究应用
2-(2-Propynyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings
作用机制
The mechanism of action of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
2-(2-Propynyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Lacks the propargyl group, making it less reactive in certain chemical reactions.
2-(2-Propynyl)-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to different chemical properties and reactivity.
1-(2-Propynyl)-1,2,3-triazole: Positional isomer with the propargyl group attached to a different nitrogen atom, affecting its reactivity and applications
The uniqueness of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
分子式 |
C5H5N3 |
|---|---|
分子量 |
107.11 g/mol |
IUPAC 名称 |
2-prop-2-ynyltriazole |
InChI |
InChI=1S/C5H5N3/c1-2-5-8-6-3-4-7-8/h1,3-4H,5H2 |
InChI 键 |
QQOOSRYNDWRHDY-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1N=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















